molecular formula C8H14ClNO2 B11764703 Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride

Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride

Cat. No.: B11764703
M. Wt: 191.65 g/mol
InChI Key: DBHZYKOFMLBVNV-LLOLQHSASA-N
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Description

Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl ester group at position 2 and an ethylidene substituent at position 4 of the pyrrolidine ring. The (S,E)-configuration indicates specific stereochemical arrangements critical to its physicochemical and biological properties. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of neuromodulators or enzyme inhibitors.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-3-6-4-7(9-5-6)8(10)11-2;/h3,7,9H,4-5H2,1-2H3;1H/b6-3+;/t7-;/m0./s1

InChI Key

DBHZYKOFMLBVNV-LLOLQHSASA-N

Isomeric SMILES

C/C=C/1\C[C@H](NC1)C(=O)OC.Cl

Canonical SMILES

CC=C1CC(NC1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing good to excellent yields . Another method involves the reaction of the corresponding amine with an ethylidene precursor under acidic conditions to form the pyrrolidine ring, followed by esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethylidene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidene group may participate in covalent bonding with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison at Position 4 of Pyrrolidine Derivatives

Compound Name Position 4 Substituent Molecular Formula Molar Mass (g/mol) Key Data
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate HCl Ethylidene (CH₂CH₂) C₉H₁₅NO₂·HCl 221.7 (calc.) Not explicitly reported
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylate ethyl ester HCl Hydroxyl (-OH) C₈H₁₅NO₃·HCl 221.7 Synonyms and commercial availability
(2S,4R)-Methyl 4-methylpyrrolidine-2-carboxylate HCl Methyl (-CH₃) C₇H₁₃NO₂·HCl 195.6 CAS: 2940866-91-9
Methyl (2S,4S)-4-(cyclopentanecarbonyloxy)pyrrolidine-2-carboxylate HCl Cyclopentanecarbonyloxy (-O(CO)C₅H₉) C₁₂H₂₀ClNO₄ 277.7 Hazard class: IRRITANT
(R)-2-Methylpyrrolidine-2-carboxylic acid methyl ester HCl Methyl (-CH₃) C₈H₁₅NO₂·HCl 193.7 Synthesis yield: 70%

Key Observations:

  • Ethylidene vs. Hydroxyl groups increase polarity, as seen in (2S,4R)-4-hydroxypyrrolidine derivatives .
  • Bulkier Substituents : Cyclopentanecarbonyloxy groups (e.g., ) increase steric hindrance and molecular weight, likely reducing solubility in aqueous media.

Physicochemical and Hazard Profiles

  • Polarity : Hydroxyl-containing analogs (e.g., ) are more polar than ethylidene or methyl-substituted derivatives, affecting chromatographic retention times.
  • Stability : Ethylidene groups may introduce sensitivity to oxidation, whereas ester-linked substituents (e.g., cyclopentanecarbonyloxy ) could hydrolyze under acidic/basic conditions.
  • Hazard Class : Several analogs, including cyclopentanecarbonyloxy derivatives, are classified as irritants, necessitating careful handling .

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